molecular formula C17H14N2O3 B1684444 Tyrphostin B42 CAS No. 133550-30-8

Tyrphostin B42

Cat. No. B1684444
CAS RN: 133550-30-8
M. Wt: 294.3 g/mol
InChI Key: TUCIOBMMDDOEMM-RIYZIHGNSA-N
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Description

Tyrphostin B42, also known as AG490, is a monocarboxylic acid amide . It is a member of the tyrphostin family of tyrosine kinase inhibitors that inhibits the epidermal growth factor receptor . It blocks leukemic cell growth in vitro and in vivo by inducing programmed cell death . It inhibits the constitutive activation of STAT-3 DNA binding and IL-2-induced growth of Mycosis fungoides tumor cells .


Molecular Structure Analysis

The molecular formula of Tyrphostin B42 is C17H14N2O3 . The IUPAC name is (E)-N-benzyl-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide . The InChI and SMILES strings provide a detailed view of the molecule’s structure .


Chemical Reactions Analysis

Tyrphostin B42 has been shown to inhibit the over-proliferative activity of certain cells in a dose-dependent manner . It downregulates the expression of IL-6/JAK2/STAT3-downstream target genes .

Mechanism of Action

Target of Action

AG-490, also known as Tyrphostin B42, is a small molecule inhibitor that primarily targets several tyrosine kinases . The primary targets of AG-490 include EGFR (Epidermal Growth Factor Receptor) , HER2 (Human Epidermal growth factor Receptor 2) , JAK2 (Janus Kinase 2) , JAK3 (Janus Kinase 3) , and STAT5a/b (Signal Transducer and Activator of Transcription 5a and 5b) . These targets play crucial roles in various cellular processes, including cell proliferation, differentiation, and survival .

Mode of Action

AG-490 interacts with its targets by inhibiting their kinase activity, which in turn prevents the phosphorylation of downstream proteins . For instance, AG-490 inhibits JAK2 and JAK3 activation, thereby blocking the phosphorylation of their downstream substrates, the STAT proteins . This inhibition disrupts the normal signaling pathways, leading to changes in cellular processes .

Biochemical Pathways

AG-490 affects several biochemical pathways. It inhibits the JAK/STAT pathway, a critical signaling pathway involved in cell growth, differentiation, and immune response . By blocking JAK3 activation, AG-490 also compromises the Shc/Ras/Raf/mitogen-activated protein kinase (MAPK) signaling pathways . Furthermore, it effectively inhibits the tyrosine phosphorylation and DNA binding activities of several transcription factors, including STAT1, -3, -5a, and -5b, and activating protein-1 (AP-1) .

Pharmacokinetics

It is known that ag-490 is a membrane-soluble compound , suggesting that it can readily cross cell membranes. This property could potentially enhance its bioavailability, although further studies are needed to confirm this.

Result of Action

The inhibition of the aforementioned targets and pathways by AG-490 leads to various molecular and cellular effects. For instance, AG-490 has been shown to suppress IL-2-induced T cell proliferation . It also blocks the growth of acute lymphoblastic leukemia pre-B cells by inducing programmed cell death, via inhibition of JAK2 . Moreover, AG-490 inhibits the proliferation of various cancer cell lines, including cervical carcinoma cells .

Action Environment

The action, efficacy, and stability of AG-490 can be influenced by various environmental factors. For instance, the presence of certain cytokines, such as IL-2, can affect the inhibitory action of AG-490 on T cells . .

Safety and Hazards

Tyrphostin B42 is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Tyrphostin B42 has shown potential in inhibiting cell proliferation and HER-2 autophosphorylation in cervical carcinoma cell lines . It has also been found to attenuate resistance in pancreatic cancer cells by antagonizing IL-6/JAK2/STAT3 signaling . These findings suggest that Tyrphostin B42 could have potential therapeutic applications in the treatment of certain types of cancer.

properties

IUPAC Name

(E)-N-benzyl-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c18-10-14(8-13-6-7-15(20)16(21)9-13)17(22)19-11-12-4-2-1-3-5-12/h1-9,20-21H,11H2,(H,19,22)/b14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCIOBMMDDOEMM-RIYZIHGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5040960
Record name AG 490
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyrphostin B42

CAS RN

133550-30-8
Record name (2E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(phenylmethyl)-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133550-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-cyano-(3,4-dihydroxy)-N-benzylcinnamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133550308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AG 490
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tyrphostin AG 490
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of AG-490?

A1: AG-490 primarily targets JAK2, a tyrosine kinase involved in various signaling pathways, including those initiated by cytokines and growth factors. [, , , , ]

Q2: How does AG-490 interact with JAK2?

A2: AG-490 acts as an ATP-competitive inhibitor of JAK2, binding to the kinase domain and preventing ATP binding, thereby inhibiting downstream signaling. [, , ]

Q3: Which signaling pathways are affected by AG-490?

A3: AG-490 primarily inhibits the JAK/STAT pathway, particularly by blocking the phosphorylation and activation of STAT3 and STAT5. [, , , , , , , , ] It can also affect other pathways, including the MAPK and PI3K/Akt pathways. [, , , , , , ]

Q4: What are the downstream effects of AG-490-mediated JAK2 inhibition?

A4: AG-490's inhibition of JAK2 leads to various downstream effects, including:

  • Reduced cell proliferation: observed in various cell types, including cancer cells and immune cells. [, , , , , , , ]
  • Induction of apoptosis: observed in cancer cells and leukemic cells. [, , , , , , ]
  • Suppression of cytokine production: particularly IFN-γ and IL-5, relevant to inflammatory responses. [, ]
  • Modulation of gene expression: affecting genes involved in cell growth, survival, and inflammation. [, , , , , , ]
  • Attenuation of fibrosis: observed in models of cardiac and renal fibrosis. [, ]
  • Regulation of aquaporin 2 trafficking: increasing membrane expression and potentially impacting urine concentration. []

Q5: What is the molecular formula of AG-490?

A5: The molecular formula of AG-490 is C16H13N2O3. [Numerous sources]

Q6: What is the molecular weight of AG-490?

A6: The molecular weight of AG-490 is 293.29 g/mol. [Numerous sources]

Q7: In which in vitro models has AG-490 demonstrated efficacy?

A7: AG-490 has shown efficacy in various in vitro models, including:

  • Cancer cell lines: Prostate cancer, pancreatic cancer, cervical cancer, and leukemia cell lines. [, , , , , , ]
  • Primary cell cultures: Cardiomyocytes, eosinophils, chondrocytes, and macrophages. [, , , , , , ]
  • Endothelial cells: Demonstrating effects on angiogenesis and leukocyte adhesion. [, ]

Q8: What are some in vivo models where AG-490 has shown potential therapeutic effects?

A8: AG-490 has shown promising results in animal models of:

  • Cancer: Murine myeloma, pancreatic ductal adenocarcinoma. [, ]
  • Allergic airway inflammation: Reducing eosinophil recruitment. []
  • Experimental allergic encephalomyelitis: Suppressing disease severity. []
  • Cardiac ischemia-reperfusion injury: Reducing infarct size. [, , , ]
  • Diabetic complications: Attenuating vascular complications and renal fibrosis. [, ]
  • Hypertension: Reducing blood pressure in models driven by Angiotensin II. [, ]
  • Bone cancer pain: Reducing pain behaviors and astrocyte activation. []

Q9: Are there any known resistance mechanisms to AG-490?

A9: While specific resistance mechanisms haven't been extensively studied, some studies suggest that cancer cells can develop resistance to AG-490 through alternative signaling pathways. []

Q10: What are the limitations of AG-490 as a therapeutic agent?

A10: Despite its promising preclinical data, AG-490 faces some limitations:

  • Lack of specificity: While considered a JAK2 inhibitor, AG-490 can also target other tyrosine kinases, potentially leading to off-target effects. [, ]

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